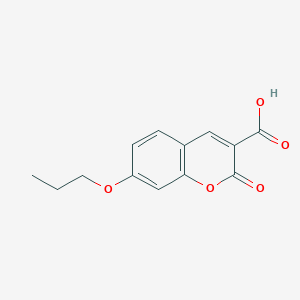

2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-7-propoxychromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-2-5-17-9-4-3-8-6-10(12(14)15)13(16)18-11(8)7-9/h3-4,6-7H,2,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTDMTGGXAZVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-74-9 | |

| Record name | 2-Oxo-7-propoxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6093-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives represent a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities and unique photophysical properties. Within this family, 2-oxo-2H-chromene-3-carboxylic acids are pivotal intermediates and bioactive molecules in their own right. This guide focuses on a specific, yet underexplored, member of this class: 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid .

The introduction of a propoxy group at the 7-position of the coumarin scaffold is anticipated to modulate the molecule's lipophilicity and, consequently, its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this promising compound, drawing upon established principles for this class of molecules and providing expert insights for its further investigation.

Chemical Properties and Structure

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 7-Propoxycoumarin-3-carboxylic acid | - |

| CAS Number | 6093-74-9 | [1] |

| Molecular Formula | C13H12O5 | - |

| Molecular Weight | 248.23 g/mol | [1] |

| Predicted LogP | 2.5 - 3.0 | - |

The structure of this compound is characterized by the rigid, planar coumarin bicyclic system. The electron-donating propoxy group at the 7-position and the electron-withdrawing carboxylic acid group at the 3-position create a push-pull electronic system, which is a key determinant of its chemical reactivity and fluorescent properties.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through the Knoevenagel condensation, a well-established method for the formation of coumarins.

Proposed Synthesis Workflow

Sources

A Technical Guide to the Spectral Analysis of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid belongs to the coumarin class of compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and fluorescent properties.[1][2][3] The 7-alkoxy substitution, in this case, a propoxy group, can modulate the molecule's lipophilicity and pharmacokinetic profile, making it a target for drug design. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The numbering convention for the coumarin ring system is crucial for assigning NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts, particularly for the acidic proton. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable carboxylic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

2D NMR (Optional but Recommended):

-

Conduct COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) H-C correlations, which is invaluable for assigning quaternary carbons.

-

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~13.0 | br s | 1H | COOH | The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature. |

| ~8.7 | s | 1H | H-4 | This proton is highly deshielded due to its position on a β-carbon of an α,β-unsaturated carbonyl system and its proximity to the electron-withdrawing carboxylic acid group. Similar protons in related coumarin-3-carboxylic acids appear in this region.[4] |

| ~7.8 | d | 1H | H-5 | This aromatic proton is part of an ABC spin system and is expected to be a doublet, coupled to H-6. Its downfield shift is influenced by the fused ring system. |

| ~7.0 | dd | 1H | H-6 | This proton will appear as a doublet of doublets due to coupling with both H-5 and H-8. |

| ~6.9 | d | 1H | H-8 | This proton is expected to be a doublet, coupled to H-6. It is generally the most upfield of the aromatic protons due to the ortho- and para-directing effects of the oxygen atom in the pyrone ring. |

| ~4.1 | t | 2H | -OCH₂CH₂CH₃ | The methylene protons adjacent to the oxygen atom will be a triplet, coupled to the neighboring methylene group. |

| ~1.8 | sextet | 2H | -OCH₂CH₂CH₃ | The central methylene group of the propoxy chain will exhibit a more complex splitting pattern, likely a sextet, due to coupling with the adjacent methylene and methyl groups. |

| ~1.0 | t | 3H | -OCH₂CH₂CH₃ | The terminal methyl group will appear as a triplet, coupled to the adjacent methylene group. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~164 | COOH | The carboxylic acid carbonyl carbon is expected in this region, which is typical for this functional group.[4] |

| ~158 | C=O (Lactone) | The lactone carbonyl carbon of the coumarin ring is characteristically found at a slightly upfield position compared to the carboxylic acid carbonyl. |

| ~162 | C-7 | This carbon is attached to the electron-donating propoxy group, leading to a significant downfield shift. |

| ~155 | C-9 | A quaternary carbon in the coumarin ring system. |

| ~148 | C-4 | This carbon is deshielded due to its vinylic nature and proximity to the carboxylic acid group. |

| ~132 | C-5 | An aromatic methine carbon. |

| ~114 | C-3 | This vinylic carbon is attached to the carboxylic acid group. |

| ~113 | C-10 | A quaternary carbon in the coumarin ring system. |

| ~112 | C-6 | An aromatic methine carbon. |

| ~101 | C-8 | This aromatic methine carbon is typically the most upfield due to the electronic effects of the ring oxygen. |

| ~70 | -OCH₂CH₂CH₃ | The carbon of the methylene group directly attached to the oxygen atom. |

| ~22 | -OCH₂CH₂CH₃ | The central methylene carbon of the propoxy group. |

| ~10 | -OCH₂CH₂CH₃ | The terminal methyl carbon of the propoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid State (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typical spectral range: 4000-400 cm⁻¹.

-

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Rationale and Comparative Insights |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) | The broadness of this peak is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5] |

| ~1740 | C=O stretch (lactone) | The carbonyl of the α,β-unsaturated lactone in the coumarin ring is expected at a high frequency.[4] |

| ~1690 | C=O stretch (carboxylic acid) | The carbonyl of the conjugated carboxylic acid is also expected at a high frequency.[4] |

| ~1610, ~1580, ~1510 | C=C stretch (aromatic) | These bands are characteristic of the aromatic ring system within the coumarin core. |

| ~1250 | C-O stretch (aryl ether) | This strong absorption corresponds to the stretching of the C-O bond between the aromatic ring and the propoxy group. |

| ~1200 | C-O stretch (carboxylic acid) | The C-O single bond stretch of the carboxylic acid. |

| ~1100 | C-O-C stretch (lactone) | The asymmetric stretch of the C-O-C linkage in the lactone ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, and it can be run in either positive or negative ion mode.

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

If further structural information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Predicted Mass Spectral Data (ESI)

-

Molecular Weight: The exact mass of this compound (C₁₃H₁₂O₅) is 248.0685 g/mol .

-

Positive Ion Mode ([M+H]⁺): The expected molecular ion peak would be at m/z 249.0758.

-

Negative Ion Mode ([M-H]⁻): The expected molecular ion peak would be at m/z 247.0612. This is often a more intense signal for carboxylic acids.

Predicted Fragmentation Pattern

Caption: Predicted major fragmentation pathways in negative ion ESI-MS.

-

Loss of CO₂ (decarboxylation): A very common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 203 in negative ion mode.

-

Loss of the propoxy group: Cleavage of the ether linkage can also occur, though it may be less favorable than decarboxylation.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By leveraging predictive methodologies based on the well-established spectral behavior of analogous coumarin derivatives, researchers can confidently interpret the NMR, IR, and MS data they acquire for this compound. This foundational knowledge is essential for advancing research in drug discovery and materials science where such molecules play a pivotal role.

References

-

I.U.C.r. Data. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

Çetinkaya, Y., & Zorlu, Y. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester | Request PDF. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic-acid-ethylester. Retrieved from [Link]

-

PubChem. (n.d.). 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). Coumarin-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 7-Hydroxycoumarin-3-carboxylic acid (HCCA, compound 1).... Retrieved from [Link]

-

PubMed. (n.d.). Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. Retrieved from [Link]

-

Research, Society and Development. (2021). Synthesis of Ni(II), Cu(II) and Zn(II) coumarin-3-carboxilic acid derivates and their and their physical-chemical properties. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental FT-Raman spectra of coumarin-3-carboxylic acid (HCCA) and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Retrieved from [Link]

-

PubChem. (n.d.). 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde. Retrieved from [Link]

-

NIH. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Retrieved from [Link]

-

Chemsrc. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde. Retrieved from [Link]

Sources

- 1. Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Solubility of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 2-oxo-7-propoxy-2H-chromene-3-carboxylic acid, a coumarin derivative of significant interest in medicinal chemistry and materials science. In the absence of direct experimental data in publicly available literature, this document establishes a predictive solubility profile based on the physicochemical properties of analogous structures. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring a self-validating system for researchers.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of its developability and application. It directly influences bioavailability, formulation strategies, and the design of synthetic and purification processes. This compound, with its coumarin scaffold, carboxylic acid moiety, and propoxy substitution, presents a unique solubility profile that warrants careful investigation. Understanding its behavior in various solvent systems is paramount for harnessing its full potential.

Predicted Physicochemical Properties and Their Influence on Solubility

A molecule's solubility is governed by its inherent physicochemical properties. Based on the analysis of structurally related coumarin derivatives, we can infer the following key characteristics for this compound:

-

Polarity and Lipophilicity (logP): The coumarin core is relatively nonpolar. The addition of a propoxy group at the 7-position significantly increases the lipophilicity (greasiness) of the molecule compared to its hydroxy or methoxy analogs. The carboxylic acid at the 3-position, however, introduces a polar, ionizable group. This duality suggests that the molecule will have moderate solubility in a range of solvents, with a preference for polar aprotic or less polar organic solvents. The predicted octanol-water partition coefficient (logP) is likely to be in the range of 2.5 to 3.5, indicating a greater affinity for lipid-like environments.

-

Acidity (pKa): The carboxylic acid group is the primary acidic center. For similar aromatic carboxylic acids, the pKa is typically in the range of 3.5 to 4.5. This implies that the solubility of this compound in aqueous media will be highly dependent on pH. At pH values below its pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more water-soluble.

-

Hydrogen Bonding: The molecule possesses hydrogen bond acceptors (the carbonyl and ether oxygens) and a strong hydrogen bond donor (the carboxylic acid proton). This capacity for hydrogen bonding suggests that it will interact favorably with protic solvents like alcohols.

Predicted Solubility Profile

Based on the fundamental principles of "like dissolves like" and the inferred physicochemical properties, the following table provides a predicted qualitative solubility profile for this compound in a range of common laboratory solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water (pH 7) | Sparingly Soluble | The increased lipophilicity from the propoxy group will limit solubility in neutral water. |

| Water (pH > 8) | Soluble | Formation of the highly polar carboxylate salt will significantly enhance aqueous solubility. | |

| Ethanol | Soluble | The alkyl chain of ethanol can interact with the propoxy group, while its hydroxyl group can hydrogen bond with the carboxylic acid and carbonyls. Coumarins are generally well-soluble in ethanol[1]. | |

| Methanol | Moderately Soluble | Similar to ethanol, but the shorter alkyl chain may offer slightly less favorable interactions with the propoxy group. | |

| Isopropanol | Moderately Soluble | The bulkier alkyl group may slightly hinder solvation compared to ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is an excellent solvent for many organic molecules. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is less polar than DMSO and DMF, which may result in slightly lower solubility. | |

| Acetone | Soluble | The polarity of acetone is suitable for dissolving molecules with both polar and nonpolar characteristics. Recrystallization of a similar coumarin derivative from acetone has been reported[2]. | |

| Nonpolar | Toluene | Sparingly Soluble | The overall polarity of the molecule, dominated by the carboxylic acid and coumarin core, is likely too high for significant solubility in a nonpolar aromatic solvent. |

| Hexane | Insoluble | The significant polarity of the molecule will lead to very poor interaction with a nonpolar aliphatic solvent. | |

| Dichloromethane (DCM) | Moderately Soluble | DCM is a good solvent for many organic compounds of intermediate polarity. | |

| Diethyl Ether | Sparingly to Moderately Soluble | The ether can act as a hydrogen bond acceptor, but its low polarity may limit its solvating power for the carboxylic acid group. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive, quantitative solubility data, the equilibrium solubility shake-flask method is the gold standard[3]. The following protocol provides a robust and self-validating workflow.

Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

2 mL glass vials with screw caps and PTFE septa

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[4][5][6]

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point is to add approximately 10 mg of the compound.

-

Accurately pipette 1.0 mL of the desired solvent into the vial.

-

Prepare each solvent in triplicate to ensure statistical validity.

-

Include a blank solvent vial as a control.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate at a consistent speed (e.g., 200 rpm) for 24 to 48 hours. This extended time is to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification by HPLC-UV:

-

Method Development: Develop a validated HPLC method for the quantification of this compound. A typical starting point for coumarin derivatives is a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) in an isocratic or gradient elution[7]. The detection wavelength should be set at the λmax of the compound.

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

-

Data Analysis and Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor.

-

The final concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the average and standard deviation of the triplicate measurements.

-

Causality and Self-Validation in the Experimental Protocol

The described protocol is designed to be a self-validating system through several key principles:

-

Use of Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

Equilibration Time: A 24-48 hour agitation period is generally sufficient for most compounds to reach equilibrium. To confirm this, a time-point study (e.g., sampling at 24, 48, and 72 hours) can be performed during method development. Equilibrium is reached when the measured solubility does not significantly change between later time points.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

-

Phase Separation: The combination of centrifugation and filtration is a robust method to ensure that no solid particles are carried over into the analytical sample, which would artificially inflate the measured solubility.

-

Validated HPLC Method: The use of a specific and validated analytical method ensures that the measured concentration is accurate and precise, and not influenced by impurities or degradation products.

-

Triplicate Measurements: This allows for the assessment of the precision of the measurement and provides confidence in the final reported value.

Logical Relationships in Solubility

The interplay between the compound's properties and the solvent's characteristics dictates the final solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

-

Choi, Y. H., Kim, J., Yoo, K. P. (1998). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 43(1), 8-11. [Link]

-

PubChem. (n.d.). 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Rigaku Corporation. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 993–997. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Li, Y., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 21(11), 1521. [Link]

-

Grabnar, I., et al. (2009). Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins. Molecules, 14(2), 705-716. [Link]

-

U.S. Pharmacopeial Convention. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 36-40. [Link]

-

Nad, S., & Pal, H. (2003). Photophysical Properties of Coumarin-500 (C500): Unusual Behavior in Nonpolar Solvents. The Journal of Physical Chemistry A, 107(5), 791-799. [Link]

-

Razzaq, S. N., et al. (2014). 25 Coumarins – Analytical and Preparative Techniques. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

-

Bollig, B., & Schad, G. J. (2019). Quantitative HPLC Analysis of Coumarin in Alcoholic Woodruff Extracts in May Wine. ChemistryViews. [Link]

-

Franz, R. G., et al. (2002). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical Research, 19(6), 843-849. [Link]

-

Mondal, A., et al. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. New Journal of Chemistry, 47(30), 14041-14051. [Link]

-

Zhang, Y., et al. (2017). Study on standardization of shake-flask solubility determination method. Journal of Pharmaceutical Analysis, 7(5), 321-326. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Coumarin. Retrieved from [Link]

-

ChemSrc. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

-

Al-Majedy, Y. K., et al. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 27(15), 4945. [Link]

-

PubChem. (n.d.). 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, H. D., & Yin, B. Z. (2011). 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1713. [Link]

-

Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3024. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

Unlocking the Potential of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid: A Technical Guide for Researchers

This guide provides an in-depth exploration of the potential applications of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid, a promising coumarin derivative, for researchers, scientists, and professionals in drug development. By leveraging the well-established properties of the coumarin scaffold and its substituted analogues, we will delve into the synthesis, photophysical characteristics, and prospective biological activities of this compound, offering a technical roadmap for its utilization in cutting-edge research.

The Coumarin Core: A Privileged Scaffold in Research

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are ubiquitous in nature and form the backbone of numerous molecules with significant biological and photophysical properties. Their versatile structure allows for extensive functionalization, leading to a vast library of derivatives with tailored characteristics. The 7-alkoxy-substituted coumarin-3-carboxylic acids, in particular, have garnered considerable attention due to their favorable fluorescence profiles and diverse biological activities. This guide focuses on the 7-propoxy variant, extrapolating its potential from the well-documented attributes of its chemical relatives.

Synthesis of this compound: A Reliable Pathway

The synthesis of this compound can be reliably achieved through a two-step process, adapted from established protocols for similar 7-alkoxy coumarin derivatives. This pathway ensures high yields and purity, which are critical for subsequent experimental applications.

Step 1: Knoevenagel Condensation for Coumarin Core Formation

The initial step involves the formation of the coumarin ring system via a Knoevenagel condensation reaction. This reaction typically utilizes a substituted salicylaldehyde and a compound with an active methylene group, such as diethyl malonate.

Experimental Protocol:

-

Combine 2,4-dihydroxybenzaldehyde with a slight excess of diethyl malonate in a suitable solvent, such as ethanol.

-

Add a catalytic amount of a base, like piperidine, to initiate the condensation.

-

Reflux the reaction mixture until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product, ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, by adding water.

-

Isolate the solid product by filtration and wash with a cold solvent mixture (e.g., ethanol/water) to remove impurities.

-

The intermediate can be further purified by recrystallization.

Step 2: Williamson Ether Synthesis for Propoxylation

The second step introduces the propoxy group at the 7-position through a Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl group of the coumarin intermediate with a propyl halide.

Experimental Protocol:

-

Dissolve the synthesized ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate in an appropriate polar aprotic solvent, such as dimethylformamide (DMF).

-

Add a base, for instance, anhydrous potassium carbonate, to deprotonate the hydroxyl group.

-

Introduce 1-bromopropane to the reaction mixture.

-

Heat the mixture with stirring until the reaction is complete (monitored by TLC).

-

After cooling, quench the reaction with water and extract the product, ethyl 2-oxo-7-propoxy-2H-chromene-3-carboxylate, with an organic solvent like ethyl acetate.

-

Purify the product using column chromatography.

-

Finally, hydrolyze the ester to the desired carboxylic acid by treating it with a base (e.g., potassium hydroxide) followed by acidification.

Synthesis Workflow Diagram:

Caption: Synthetic pathway for this compound.

Predicted Photophysical Properties: A Bright Future in Bioimaging

The photophysical properties of coumarin derivatives are highly sensitive to the nature of the substituent at the 7-position. Electron-donating groups, such as alkoxy groups, generally enhance the fluorescence quantum yield and shift the emission to longer wavelengths. Based on data from analogous 7-alkoxycoumarins, we can predict the key photophysical parameters for this compound.

| Property | Predicted Value | Basis for Prediction |

| Excitation Maximum (λex) | ~350 - 370 nm | Based on the excitation maxima of 7-methoxy and 7-ethoxy derivatives. |

| Emission Maximum (λem) | ~410 - 430 nm | Inferred from the emission spectra of similar 7-alkoxy coumarins. |

| Quantum Yield (ΦF) | Moderate to High | Alkoxy substitution at the 7-position is known to enhance fluorescence efficiency. |

| Stokes Shift | ~60 - 70 nm | Calculated from the predicted excitation and emission maxima. |

These predicted properties suggest that this compound is a promising candidate for use as a blue-emitting fluorescent probe in various biological applications.

Potential Applications in Research

The unique combination of a reactive carboxylic acid handle for bioconjugation and favorable fluorescence properties opens up a wide range of potential applications for this compound.

Fluorescent Labeling and Bioimaging

The carboxylic acid group can be readily activated to form esters or amides, allowing for the covalent attachment of the coumarin fluorophore to biomolecules such as proteins, peptides, and nucleic acids. This enables the visualization and tracking of these molecules in living cells and tissues.

Experimental Protocol for Protein Labeling:

-

Activate the carboxylic acid of this compound using a carbodiimide coupling agent (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester.

-

Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add the activated coumarin-NHS ester to the protein solution and incubate at room temperature or 4°C for a specified period.

-

Quench the reaction by adding a primary amine-containing buffer (e.g., Tris buffer).

-

Remove the unconjugated dye by dialysis or size-exclusion chromatography.

-

Characterize the labeled protein using UV-Vis spectroscopy to determine the degree of labeling.

Bioimaging Workflow Diagram:

Caption: General workflow for fluorescent labeling and cellular imaging.

Development of Fluorescent Biosensors

The coumarin scaffold is sensitive to its microenvironment, making it an excellent platform for the development of fluorescent biosensors. By attaching a recognition moiety to the coumarin core, it is possible to design probes that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as metal ions, reactive oxygen species (ROS), or changes in pH.[1]

Potential Sensor Design Strategy:

A potential application is the development of a ratiometric pH sensor. The fluorescence of many coumarin derivatives is pH-sensitive. By strategically modifying the molecule, it is possible to create a probe that exhibits distinct emission profiles at different pH values, allowing for quantitative pH measurements within cellular compartments.[1][2]

Therapeutic Potential in Drug Discovery

Coumarin derivatives have a well-documented history of diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The 7-alkoxy substitution has been shown to be important for some of these activities.

Anticancer Activity:

Several 7-alkoxycoumarin derivatives have demonstrated significant anticancer activity. For instance, some derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.[4][5] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression. A study on 7-isopentenyloxycoumarin showed that it exerts its antitumor effect by inhibiting angiogenesis.[3]

Enzyme Inhibition:

Coumarin derivatives are also known to be effective enzyme inhibitors.[6][7] For example, various coumarin compounds have been investigated as inhibitors of cholinesterases, which are relevant targets in Alzheimer's disease.[6] The 7-alkoxy substitution pattern can influence the inhibitory potency and selectivity.

Experimental Protocol for Enzyme Inhibition Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the enzyme solution, a buffer, and varying concentrations of the test compound.

-

Incubate the mixture for a predetermined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[6][7]

Drug Discovery Pathway Diagram:

Caption: A simplified workflow for the evaluation of therapeutic potential.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, member of the coumarin family. Its straightforward synthesis and the predictable influence of the 7-propoxy group on its photophysical and biological properties make it an attractive candidate for a variety of research applications. This guide has outlined the fundamental knowledge and experimental frameworks necessary to begin exploring its potential as a fluorescent probe for bioimaging and as a lead compound in drug discovery. Further research should focus on the precise characterization of its photophysical properties and a systematic evaluation of its biological activities to fully unlock its scientific potential.

References

- A coumarin–indole-based near-infrared ratiometric pH probe for intracellular fluorescence imaging. (2013). Analyst, 138(22), 6542-6550.

- Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study. (2019). PLoS ONE, 14(4), e0215768.

- Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease. (2020). Naunyn-Schmiedeberg's Archives of Pharmacology, 393(9), 1675-1685.

- Novel coumarin-based fluorescent pH indicators, probes and membranes covering a broad pH range. (2011). Analytica Chimica Acta, 707(1-2), 137-146.

- Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. (2017). Brazilian Journal of Pharmaceutical Sciences, 53(3).

- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2021). RSC Medicinal Chemistry, 12(10), 1636-1665.

- Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. (2013). Journal of Photochemistry and Photobiology A: Chemistry, 252, 1-9.

- Novel coumarin-based pH sensitive fluorescent probes for the highly alkaline pH region. (2014).

- Inhibitory Effects of Coumarin Derivatives on Tyrosinase. (2017). International Journal of Molecular Sciences, 18(3), 551.

- Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2023). Molecules, 28(11), 4381.

- Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin. (2015). Journal of the Chemical Society of Pakistan, 37(6), 1183-1190.

- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2021). RSC Medicinal Chemistry, 12(10), 1636-1665.

- Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (2019).

- Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish. (2024). Analytical and Bioanalytical Chemistry, 416(16), 4057-4065.

- Photophysical Properties of 7‐(diethylamino)Coumarin‐3‐carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. (2013). Photochemistry and Photobiology, 89(4), 811-820.

- Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease. (2020). Naunyn-Schmiedeberg's Archives of Pharmacology, 393(9), 1675-1685.

- Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. (2023). RSC Advances, 13(2), 1019-1025.

- Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. (2013). Chapman University Digital Commons.

- 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applic

- Antitumour activity of coumarin and 7-hydroxycoumarin against 7,12-dimethylbenz[a]anthracene-induced rat mammary carcinomas. (1994). Cancer Letters, 83(1-2), 223-228.

- 7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o1107.

- Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... (2017).

-

7-hydroxy-2-oxo-2H-chromene-3-carboxamide. PubChem. Retrieved from [Link]

Sources

- 1. A coumarin–indole-based near-infrared ratiometric pH probe for intracellular fluorescence imaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Novel coumarin-based fluorescent pH indicators, probes and membranes covering a broad pH range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antitumour activity of coumarin and 7-hydroxycoumarin against 7,12-dimethylbenz[a]anthracene-induced rat mammary carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide to 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid, a promising fluorescent probe for various biological applications. The guide will cover its synthesis, detailed spectroscopic properties, the underlying mechanism of its fluorescence, and a practical, step-by-step protocol for its application in cellular imaging. This document is intended to serve as a valuable resource for researchers in the fields of cell biology, drug discovery, and diagnostics, enabling them to effectively utilize this versatile fluorophore in their experimental workflows.

Introduction: The Coumarin Scaffold in Fluorescence Sensing

Coumarin derivatives represent a robust and versatile class of fluorophores that have found widespread use in the development of fluorescent probes. Their popularity stems from a combination of favorable photophysical properties, including high fluorescence quantum yields, good photostability, and environmentally sensitive emission spectra. The core coumarin scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its spectroscopic characteristics and the introduction of specific recognition moieties for targeted sensing applications.

This compound belongs to this important class of compounds. The 7-alkoxy substitution is known to enhance the fluorescence quantum yield and red-shift the emission spectrum compared to the parent 7-hydroxycoumarin. The carboxylic acid at the 3-position provides a convenient handle for bioconjugation, enabling the linkage of the fluorophore to biomolecules such as proteins, nucleic acids, or small-molecule ligands. These features make this compound a highly attractive candidate for the development of targeted fluorescent probes for cellular imaging and bio-sensing.

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process, beginning with the well-established Knoevenagel condensation, followed by alkylation of the hydroxyl group.

Synthesis Pathway

The synthesis commences with the reaction of 2,4-dihydroxybenzaldehyde with diethyl malonate in the presence of a catalytic amount of piperidine and acetic acid in ethanol. This reaction, a classic Knoevenagel condensation, yields ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate. The subsequent step involves the alkylation of the 7-hydroxy group with 1-bromopropane in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone. Finally, saponification of the ethyl ester using a base like sodium hydroxide, followed by acidification, affords the desired this compound.

Caption: Synthetic route to this compound.

Purification and Characterization

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity and identity of the final compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid and the coumarin lactone carbonyls.

Spectroscopic Properties and Fluorescence Mechanism

The fluorescence of coumarin derivatives is highly dependent on their molecular structure and the surrounding environment.

Photophysical Properties

| Property | 7-hydroxycoumarin-3-carboxylic acid | Expected for this compound |

| Excitation Maximum (λex) | ~352 nm | ~360 - 370 nm |

| Emission Maximum (λem) | ~407 nm | ~415 - 425 nm |

| Quantum Yield (ΦF) | Solvent dependent | Expected to be moderate to high in polar solvents |

| Photostability | Moderate | Expected to be similar to other 7-alkoxycoumarins |

Note: The expected values are estimations based on the properties of structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)

The fluorescence of 7-alkoxycoumarins is primarily governed by an Intramolecular Charge Transfer (ICT) mechanism. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In 7-alkoxycoumarins, the HOMO is largely localized on the electron-donating alkoxy group and the benzene ring, while the LUMO is concentrated on the electron-withdrawing lactone carbonyl and the pyrone ring.

This photoinduced electron density redistribution from the donor (7-propoxy group) to the acceptor (lactone carbonyl) part of the molecule creates an excited state with a larger dipole moment than the ground state. The relaxation from this ICT excited state back to the ground state results in the emission of a fluorescence photon. The energy of this emission, and thus its wavelength, is sensitive to the polarity of the surrounding solvent. In more polar solvents, the excited state is stabilized to a greater extent, leading to a red-shift in the emission spectrum.

Caption: Intramolecular Charge Transfer (ICT) mechanism in this compound.

Experimental Protocol: Application in Cellular Imaging

This section provides a detailed, step-by-step protocol for the use of this compound as a fluorescent probe for cellular imaging. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

Cells of interest (e.g., HeLa, A549)

-

Paraformaldehyde (PFA) for cell fixation (optional)

-

Mounting medium with antifade reagent

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set for the probe)

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Dissolve this compound in anhydrous DMSO to prepare a stock solution of 1-10 mM.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Culture and Seeding:

-

Culture cells in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells onto glass-bottom dishes or coverslips at a suitable density to achieve 60-80% confluency on the day of the experiment.

-

-

Staining of Live Cells:

-

Prepare a working solution of the probe by diluting the stock solution in pre-warmed serum-free cell culture medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. Note: The optimal incubation time should be determined empirically.

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS.

-

Add fresh, pre-warmed complete culture medium to the cells.

-

-

Cell Fixation (Optional):

-

After staining, cells can be fixed for long-term storage and imaging.

-

Wash the stained cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Fluorescence Microscopy:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation at ~365 nm and emission at ~420 nm).

-

Acquire images using appropriate exposure times to avoid photobleaching.

-

Caption: Experimental workflow for cellular imaging with this compound.

Data Analysis and Interpretation

The acquired fluorescence images can be analyzed to obtain both qualitative and quantitative information.

-

Qualitative Analysis: The subcellular localization of the probe can be determined by observing the fluorescence distribution within the cells. Co-localization studies with organelle-specific markers can be performed to identify the specific cellular compartments where the probe accumulates.

-

Quantitative Analysis: The fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji). This can be used to measure changes in probe concentration or to assess the effects of experimental treatments on probe uptake or distribution.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | - Probe concentration is too low.- Incubation time is too short.- Incorrect filter set.- Photobleaching. | - Increase probe concentration.- Increase incubation time.- Use the correct filter set for the probe's excitation and emission spectra.- Reduce exposure time and/or use an antifade reagent. |

| High background fluorescence | - Probe concentration is too high.- Inadequate washing. | - Decrease probe concentration.- Increase the number and duration of washing steps. |

| Cell toxicity | - High probe concentration.- Prolonged incubation time. | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Reduce the incubation time. |

Conclusion

This compound is a valuable fluorescent probe with significant potential for a wide range of biological applications. Its straightforward synthesis, favorable spectroscopic properties, and the presence of a versatile carboxylic acid handle for bioconjugation make it an attractive tool for researchers in cell biology and drug discovery. This technical guide provides the essential information and a practical protocol to facilitate the successful implementation of this probe in various experimental settings. Further characterization of its photophysical properties and exploration of its utility in targeted imaging and sensing applications are warranted.

References

-

Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2023). MDPI. [Link]

-

Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. (n.d.). ResearchGate. [Link]

-

Synthesis and application of coumarin fluorescence probes. (2020). RSC Publishing. [Link]

-

Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. (2018). PubMed. [Link]

Safety and handling of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid

An In-Depth Technical Guide to the Safe Handling of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 923200-37-7). As a member of the coumarin-3-carboxylic acid family, this compound warrants careful handling due to its potential physiological effects and irritant properties. This document is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling. While specific experimental data for this compound is not extensively published, the properties can be inferred from its structure and data on analogous compounds.

| Property | Value | Source/Comment |

| CAS Number | 923200-37-7 | AK Scientific, Inc.[1] |

| Molecular Formula | C13H12O5 | Calculated |

| Molecular Weight | 248.23 g/mol | Calculated |

| Appearance | Likely a solid | Based on related compounds[2] |

| Solubility | Expected to be soluble in organic solvents and aqueous bases. | General characteristic of carboxylic acids. |

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are skin, eye, and respiratory irritation[1]. Similar coumarin-3-carboxylic acid derivatives have been classified as toxic if swallowed[3][4].

GHS Hazard Statements:

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the potential routes of exposure and implementing appropriate control measures.

Caption: A streamlined workflow for assessing and mitigating the risks associated with handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring laboratory safety.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[1][2].

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile)[1]. Gloves must be inspected before use and disposed of properly after handling the compound.

-

Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact[1][2].

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls

-

Ventilation: All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2][5].

General Hygiene Practices

-

Avoid all personal contact, including inhalation[6].

-

Wash hands thoroughly after handling the compound and before leaving the laboratory[3][4][7].

-

Do not eat, drink, or smoke in areas where the compound is handled or stored[3][4][7].

-

Contaminated clothing should be removed and washed before reuse[7].

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[2][5][8].

-

Store locked up and away from incompatible materials such as strong oxidizing agents[7] and strong bases[8].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills of solid material, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container[2]. Avoid generating dust.

-

For liquid spills, absorb with an inert material and place in a labeled disposal container.

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Caption: A flowchart outlining the key steps for a safe and effective emergency response to an incident involving this compound.

Experimental Protocols: A Note on Causality

While specific experimental protocols for this compound are not detailed in publicly available literature, general procedures for similar compounds can be adapted. The choice of solvent, reaction temperature, and purification method should be guided by the principles of chemical reactivity and safety. For instance, in a reaction involving this carboxylic acid, a non-protic solvent might be chosen to avoid interference with the carboxyl group. Purification via crystallization would be preferred over chromatography for larger scales to minimize solvent exposure and waste generation.

Conclusion

This compound, like other coumarin derivatives, is a compound that demands respect and careful handling. By understanding its potential hazards and rigorously applying the safety protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner, paving the way for its potential applications in drug discovery and development.

References

-

Material Safety Data Sheet for 7-(Diethylamino)-2-oxo-2h-chromene-3-carboxylic acid. Cole-Parmer. Available at: [Link]

-

Synthesis of 2-oxo-2H-chromene-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

7-hydroxy-2-oxo-2H-chromene-3-carboxamide. PubChem. Available at: [Link]

-

Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. De Gruyter. Available at: [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. Available at: [Link]

-

7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide. ResearchGate. Available at: [Link]

-

Synthesis of 2-(aryl)-3-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)amino)imidazolidin-4-one derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

-

L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. Available at: [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.ca [fishersci.ca]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the utilization of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid , a coumarin-based fluorescent probe, in cellular imaging applications. As a member of the coumarin family of dyes, this probe is anticipated to exhibit blue fluorescence, making it a valuable tool for multicolor imaging experiments. This guide will delve into the foundational principles of its application, provide adaptable protocols for live and fixed cell staining, and offer insights into potential challenges and their solutions.

Introduction to this compound

This compound belongs to the coumarin class of fluorophores, which are widely recognized for their utility in biological research.[1] These small, water-soluble molecules are excitable by ultraviolet (UV) or near-UV light and typically emit in the blue region of the visible spectrum.[1] The specific properties of coumarin derivatives can be finely tuned by chemical modifications to their core structure, influencing their spectral characteristics, cell permeability, and target specificity.

The propoxy group at the 7-position is expected to modulate the hydrophobicity of the molecule, potentially influencing its interaction with cellular membranes and intracellular distribution. The carboxylic acid moiety at the 3-position can impact water solubility and provides a potential site for conjugation to other molecules.

Mechanism of Action and Cellular Uptake

The cellular uptake of small fluorescent molecules like coumarin derivatives is influenced by their physicochemical properties. Hydrophobic coumarins can often passively diffuse across the cell membrane.[2] The uptake of coumarin-6, a hydrophobic derivative, has been shown to be temperature-dependent, suggesting that membrane fluidity plays a role.[2] For coumarin carboxylic acids, the charge of the carboxylate group at physiological pH may influence membrane permeability. Esterification of the carboxylic acid can create a more lipophilic prodrug that readily enters cells, where intracellular esterases can cleave the ester and trap the fluorescent carboxylic acid inside.

Physicochemical and Spectral Properties

It is imperative for the researcher to experimentally determine the precise excitation and emission maxima for this specific compound in the buffer system being used for imaging.

| Property | Description | Inferred/General Value |

| Synonyms | 7-propoxycoumarin-3-carboxylic acid | |

| Molecular Formula | C₁₃H₁₂O₅ | |

| Molecular Weight | 248.23 g/mol | |

| Excitation (Max) | UV to near-UV light | ~350 - 400 nm |

| Emission (Max) | Blue to Green | ~400 - 480 nm |

| Solubility | Good in DMSO, DMF | |

| Cell Permeability | Potentially moderate; may require loading strategies |

Table 1: Inferred Physicochemical and Spectral Properties. The spectral values are estimations based on similar coumarin compounds.[1][3][4]

Chemical Structure and General Workflow

The fundamental structure of this compound is depicted below.

Caption: Chemical structure of the coumarin dye.

The general workflow for utilizing this fluorescent probe in microscopy is outlined below.

Caption: General experimental workflow.

Detailed Experimental Protocols

Reagent Preparation

Stock Solution (1-10 mM):

-

Accurately weigh out a small amount of this compound powder.

-

Dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to make a 1-10 mM stock solution.[5]

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Working Solution (1-20 µM):

-

On the day of the experiment, dilute the stock solution in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)) to the desired final working concentration.

-

The optimal concentration should be determined empirically but typically ranges from 1 to 20 µM.

Protocol for Live Cell Staining and Imaging

This protocol is designed for adherent cells cultured in glass-bottom dishes or chamber slides.

-

Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 50-70%).

-

Aspirate Media: Carefully remove the culture medium from the cells.

-

Wash: Gently wash the cells once with pre-warmed (37°C) imaging buffer (e.g., HBSS).

-

Staining: Add the pre-warmed working solution of this compound to the cells.

-

Incubation: Incubate the cells at 37°C in a humidified incubator for 15-60 minutes. The optimal incubation time will depend on the cell type and experimental conditions and should be determined by the researcher.

-

Wash: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove excess unbound dye.

-

Imaging: Immediately proceed with fluorescence microscopy. Acquire images using a filter set appropriate for blue fluorescent dyes (e.g., DAPI or similar).

Protocol for Fixed Cell Staining

Fixation and permeabilization can affect the staining pattern of some dyes. It is advisable to test different fixation methods.

-

Cell Culture and Fixation:

-

Culture cells as described for live-cell imaging.

-

Wash cells once with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

-

Wash: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 or saponin in PBS for 10-15 minutes at room temperature.[6]

-

Wash: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Add the working solution of the coumarin dye to the fixed and permeabilized cells.

-

Incubation: Incubate for 20-30 minutes at room temperature, protected from light.

-

Wash: Wash the cells three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslip with an appropriate mounting medium, preferably one containing an anti-fade reagent.[7]

-

Imaging: Acquire images using a fluorescence microscope with a suitable filter set.

Imaging Parameters and Considerations

-

Excitation Source: A mercury arc lamp, xenon arc lamp, or a 405 nm laser can be used for excitation.

-

Filter Sets: A standard DAPI filter set (e.g., ~365 nm excitation, ~445 nm emission) is a good starting point. However, the optimal filter set should be chosen based on the experimentally determined spectra of the dye.

-

Objective Lens: Use a high numerical aperture (NA) objective for optimal light collection and resolution.

-

Photobleaching: Coumarin dyes can be susceptible to photobleaching.[1] To minimize this, use the lowest possible excitation intensity and exposure time required to obtain a good signal-to-noise ratio. The use of an anti-fade mounting medium is highly recommended for fixed cell imaging.[7]

-

Controls: Always include unstained control cells to assess the level of cellular autofluorescence.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or Weak Signal | - Low dye concentration- Insufficient incubation time- Inefficient cellular uptake- Photobleaching | - Increase the dye concentration in a stepwise manner.- Increase the incubation time.- For live cells, consider using a cell-loading reagent or esterified version of the dye if available.- Reduce excitation intensity and exposure time. Use an anti-fade reagent for fixed cells.[8] |

| High Background | - Incomplete removal of unbound dye- Dye precipitation | - Increase the number and duration of wash steps.- Ensure the dye is fully dissolved in the working solution. Centrifuge the working solution before use to pellet any aggregates. |

| Uneven Staining | - Uneven cell confluency- Dye aggregation | - Ensure a monolayer of evenly distributed cells.- Prepare fresh working solutions and vortex well before use. |

| Cell Toxicity | - High dye concentration- Prolonged incubation | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time. |

Table 2: Common Troubleshooting Scenarios.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the dye powder and solutions.[9]

-

Handle the powdered form in a well-ventilated area or a chemical fume hood to avoid inhalation.[10]

-

Store the compound protected from light and moisture.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

References

- Gotor, R., et al. (2023). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.

-

MDPI. (2022). Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging. Retrieved from [Link]

-

PubChem. (n.d.). 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

-

PMC. (2023). Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. Retrieved from [Link]

-

PMC. (2014). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. Retrieved from [Link]

-

IUCr Journals. (2015). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2017). Localization: coumarin compounds in live HeLa cells 20 minutes after addition. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Coumarin. Retrieved from [Link]

-

Journal of Physiology and Pharmacology. (2009). CELLULAR UPTAKE OF COUMARIN-6 AS A MODEL DRUG LOADED IN SOLID LIPID NANOPARTICLES. Retrieved from [Link]

-

PubMed. (2018). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Retrieved from [Link]

-

PMC. (2019). Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents. Retrieved from [Link]

-

PubChem. (n.d.). 7-Hydroxycoumarin-3-carboxylic Acid. Retrieved from [Link]

-

Journal of the American Chemical Society. (2010). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Coumarin 307, 98%. Retrieved from [Link]

-

Eurogentec. (n.d.). 7-Hydroxycoumarin-3-carboxylic acid - 250 mg. Retrieved from [Link]

-

Molecular Expressions. (n.d.). Fluorescence Microscopy - Optimization and Troubleshooting. Retrieved from [Link]

-